molecular formula C12H17N3O2 B3314041 4-[3-(Ethylamino)propanamido]benzamide CAS No. 949739-48-4

4-[3-(Ethylamino)propanamido]benzamide

Cat. No.: B3314041
CAS No.: 949739-48-4
M. Wt: 235.28 g/mol
InChI Key: VKXDVKUVQDDFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Ethylamino)propanamido]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethylamino group attached to a propanamido chain, which is further connected to a benzamide core. Benzamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Ethylamino)propanamido]benzamide can be achieved through a multi-step process:

  • Step 1: Synthesis of 3-(Ethylamino)propanoic acid

      Reagents: Ethylamine, acrylonitrile

      Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol.

      Reaction: Ethylamine reacts with acrylonitrile to form 3-(Ethylamino)propanoic acid.

  • Step 2: Formation of 3-(Ethylamino)propanamide

      Reagents: 3-(Ethylamino)propanoic acid, thionyl chloride, ammonia

      Conditions: The acid is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with ammonia to form the amide.

      Reaction: 3-(Ethylamino)propanoic acid is converted to 3-(Ethylamino)propanamide.

  • Step 3: Coupling with 4-aminobenzamide

      Reagents: 3-(Ethylamino)propanamide, 4-aminobenzamide, coupling agent (e.g., EDC, DCC)

      Conditions: The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) at room temperature.

      Reaction: 3-(Ethylamino)propanamide is coupled with 4-aminobenzamide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

4-[3-(Ethylamino)propanamido]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(Ethylamino)propanamido]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels that are involved in biological processes.

    Pathways: The compound may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Methylamino)propanamido]benzamide
  • 4-[3-(Propylamino)propanamido]benzamide
  • 4-[3-(Butylamino)propanamido]benzamide

Comparison

  • Uniqueness : The ethylamino group in 4-[3-(Ethylamino)propanamido]benzamide provides a specific steric and electronic environment that can influence its reactivity and interactions with biological targets.
  • Differences : Variations in the alkyl chain length (methyl, propyl, butyl) can affect the compound’s solubility, stability, and biological activity.

Properties

IUPAC Name

4-[3-(ethylamino)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-14-8-7-11(16)15-10-5-3-9(4-6-10)12(13)17/h3-6,14H,2,7-8H2,1H3,(H2,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXDVKUVQDDFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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